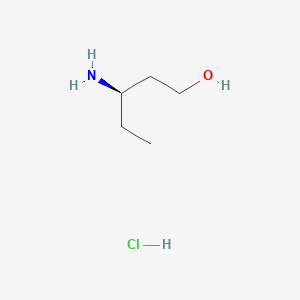

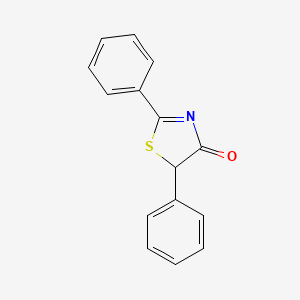

![molecular formula C8H9NO2 B2668232 1-Cyanospiro[2.3]hexane-1-carboxylic acid CAS No. 2166768-89-2](/img/structure/B2668232.png)

1-Cyanospiro[2.3]hexane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Cyanospiro[2.3]hexane-1-carboxylic acid, also known as CHC, is a spirocyclic compound that contains a nitrile group and a carboxylic acid group . It has a molecular weight of 151.16 .

Synthesis Analysis

The synthesis pathway for 1-Cyanospiro[2.3]hexane-1-carboxylic acid involves the reaction of a spirocyclic compound with a nitrile and a carboxylic acid. The spirocyclic compound is first functionalized with a leaving group, which is then displaced by the nitrile. The resulting intermediate is then hydrolyzed to yield the final product.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Cyanospiro[2.3]hexane-1-carboxylic acid include functionalization of the spirocyclic compound with a leaving group, displacement of the leaving group by the nitrile to yield an intermediate, and hydrolysis of the intermediate to yield the final product.Scientific Research Applications

Novel Synthetic Approaches

Synthesis of Non-Natural Spiro-Linked Amino Acids : A novel synthetic approach was developed for conformationally rigid analogues of glutamic acid and lysine, synthesized from 3-methylidenecyclobutanecarbonitrile. This method includes catalytic [1+2]-cycloaddition, chemoselective reduction, and hydrolysis steps, highlighting the versatility of spiro compounds in creating rigid amino acid analogues with potential biochemical applications (Yashin et al., 2019).

Conformationally Restricted Analogs of γ-Aminobutyric Acid : New spiro[2.3]hexane amino acids were synthesized as conformationally rigid analogs of γ-aminobutyric acid (GABA), using 3-methylenecyclobutanecarboxylic acid. These compounds are promising modulators of GABAergic cascades in the central nervous system, showcasing the therapeutic potential of spiro compounds in neurochemistry (Yashin et al., 2017).

Chemical Reactions and Mechanisms

Competitive Atom Shifts in Strained Carbenes : The study on spiro[3.3]hept-1-ylidene demonstrated competitive [1,2]-sigmatropic rearrangements via 1,2-C atom shifts. This investigation into the reaction mechanisms of strained carbenes reveals the complex dynamics and potential synthetic utility of spiro compounds in organic synthesis (Rosenberg et al., 2016).

Production of Medium-Chain Carboxylic Acids : Research involving Megasphaera sp. MH demonstrated the production of medium-chain carboxylic acids, highlighting the microbial biosynthesis applications of carboxylic acids, which may include spiro compounds as intermediates or analogs in the synthesis process (Jeon et al., 2016).

Mechanism of Action

The mechanism of action of 1-Cyanospiro[2.3]hexane-1-carboxylic acid is not well understood, but it is believed to interact with enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 1-Cyanospiro[2.3]hexane-1-carboxylic acid has also been shown to interact with the GABA-A receptor, a receptor that is involved in the regulation of anxiety and sleep.

Safety and Hazards

The safety information for 1-Cyanospiro[2.3]hexane-1-carboxylic acid includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-cyanospiro[2.3]hexane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-5-8(6(10)11)4-7(8)2-1-3-7/h1-4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIJMTGMNHOMET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC2(C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyanospiro[2.3]hexane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2668151.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2668152.png)

![Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2668156.png)

![3-fluoro-5-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2668157.png)

![1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2668166.png)

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-6-(trifluoromethyl)pyridine](/img/structure/B2668168.png)

![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2668171.png)

![2-[[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2668172.png)